PD-166285-d4

LC-MS/MS Bioanalysis Method Validation

PD-166285-d4 is the tetradeuterated internal standard indispensable for accurate LC-MS/MS quantification of PD-166285. Unlike unlabeled analogs, its +4 Da mass shift avoids cross-signal interference and corrects for matrix effects, ensuring regulatory-grade precision for ADME, PK/TK, and metabolic stability studies. Sourcing the labeled IS is critical for IND-enabling bioanalytical methods. Available at ≥98% purity with room-temperature shipping.

Molecular Formula C26H27Cl2N5O2
Molecular Weight 516.5 g/mol
CAS No. 1246814-59-4
Cat. No. B564866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD-166285-d4
CAS1246814-59-4
Synonyms6-(2,6-Dichlorophenyl)-2-[[4-[2-(diethylamino)ethoxy-d4]phenyl]amino]-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one Hydrochloride; 
Molecular FormulaC26H27Cl2N5O2
Molecular Weight516.5 g/mol
Structural Identifiers
SMILESCCN(CC)CCOC1=CC=C(C=C1)NC2=NC=C3C=C(C(=O)N(C3=N2)C)C4=C(C=CC=C4Cl)Cl
InChIInChI=1S/C26H27Cl2N5O2/c1-4-33(5-2)13-14-35-19-11-9-18(10-12-19)30-26-29-16-17-15-20(25(34)32(3)24(17)31-26)23-21(27)7-6-8-22(23)28/h6-12,15-16H,4-5,13-14H2,1-3H3,(H,29,30,31)/i13D2,14D2
InChIKeyIFPPYSWJNWHOLQ-RYIWKTDQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PD-166285-d4: Deuterated Tyrosine Kinase Inhibitor for Quantitative Bioanalysis


PD-166285-d4 (CAS 1246814-59-4) is the tetradeuterated analog of PD-166285, a broad-spectrum, ATP-competitive inhibitor of receptor tyrosine kinases including c-Src (IC50 = 8.4 nM), FGFR1 (IC50 = 39.3 nM), and PDGFRβ (IC50 = 98.3 nM) [1]. The parent compound also exhibits antiproliferative activity against CCNE1-amplified cell lines, with IC50 values of 0.14 μM and 0.21 μM in OVCAR3 and HCC1569 cells, respectively [2]. As a stable isotope-labeled internal standard, PD-166285-d4 is specifically engineered for the accurate and precise quantification of PD-166285 in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

PD-166285-d4: Why Non-Deuterated Standards Compromise LC-MS Assay Integrity


Generic substitution of PD-166285-d4 with unlabeled PD-166285 or other in-class tyrosine kinase inhibitors as an internal standard (IS) is analytically unsound. LC-MS/MS assays rely on a stable isotope-labeled IS, ideally a deuterated analog of the analyte, to correct for variability in sample preparation, ionization efficiency, and matrix effects [1]. Unlabeled PD-166285 cannot be chromatographically distinguished from the target analyte, leading to cross-signal interference and inaccurate quantification. The structural identity of PD-166285-d4 ensures near-identical physicochemical properties (e.g., retention time, extraction recovery) to the parent drug, with the sole differentiating factor being the +4 Da mass shift, which enables unambiguous MS/MS detection and superior assay precision [2].

PD-166285-d4: Quantifiable Differentiation vs. Unlabeled PD-166285 for Analytical Method Validation


Isotopic Purity: Baseline Resolution for Precise Quantification

PD-166285-d4, as a deuterated internal standard, provides a minimum +4 Da mass shift from the unlabeled analyte, PD-166285. This mass difference is fundamental for selective multiple reaction monitoring (MRM) in LC-MS/MS, eliminating signal crosstalk between the analyte and IS channels [1]. The isotopic purity of PD-166285-d4 ensures minimal contribution from the IS to the analyte's mass channel (and vice versa), a critical parameter for achieving the precision and accuracy required by regulatory bioanalytical guidelines [2].

LC-MS/MS Bioanalysis Method Validation

Analytical Precision: Deuterated IS Corrects for Matrix Effects

The primary functional advantage of a deuterated internal standard like PD-166285-d4 over a structural analog is its superior ability to correct for variable matrix effects and extraction recovery. By mimicking the analyte's behavior during sample preparation and ionization, PD-166285-d4 significantly improves assay precision (reported as coefficient of variation, %CV) compared to non-analog IS. A validated LC-MS/MS method for the kinase inhibitor SRA737, using a 13C15N-deuterated IS, demonstrated an overall precision (CV) of ≤8.0% and accuracy of 96-102% across a calibration range [1].

Method Validation Precision Accuracy

Application-Specific Utility: Enabling Quantitative Bioanalysis of PD-166285

PD-166285-d4 is not intended as an active pharmaceutical agent but as a critical reagent for the quantitative bioanalysis of its parent compound, PD-166285. Its value proposition is exclusively defined by its ability to serve as an ideal internal standard for PD-166285 in LC-MS/MS assays, enabling the generation of precise and accurate pharmacokinetic, toxicokinetic, and biodistribution data . Unlike unlabeled PD-166285, which would interfere with analyte measurement, PD-166285-d4 allows for the reliable quantification of PD-166285 in complex biological samples such as plasma, urine, and tissue homogenates [1].

Pharmacokinetics Internal Standard LC-MS/MS

PD-166285-d4: Primary Application Scenarios for Research and Bioanalytical Laboratories


LC-MS/MS Method Development and Validation for PD-166285 Quantification

PD-166285-d4 is the essential internal standard for developing and validating a robust LC-MS/MS method for quantifying the parent drug, PD-166285, in any biological matrix. Its use ensures the method meets regulatory guidelines for accuracy, precision, selectivity, and sensitivity, which is a prerequisite for generating data suitable for Investigational New Drug (IND) applications or academic pharmacokinetic studies [1].

Pharmacokinetic (PK) and Toxicokinetic (TK) Studies

In preclinical and clinical studies where the absorption, distribution, metabolism, and excretion (ADME) of PD-166285 are being investigated, the use of PD-166285-d4 is mandated to accurately measure drug concentrations in plasma, urine, or tissues. This provides the reliable, quantitative PK/TK data necessary to establish exposure-response relationships and determine safe and efficacious dosing regimens [2].

In Vitro Drug Metabolism and Transport Assays

For in vitro studies evaluating the metabolic stability, cytochrome P450 inhibition/induction potential, or transporter-mediated interactions of PD-166285, PD-166285-d4 is the preferred internal standard. It corrects for analytical variability introduced by complex incubation matrices (e.g., microsomes, hepatocytes), allowing for the accurate determination of intrinsic clearance and metabolite formation rates .

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